Product packaging for 4-methyl-7-propionyl-2H-chromen-2-one(Cat. No.:CAS No. 1255147-07-9)

4-methyl-7-propionyl-2H-chromen-2-one

Cat. No.: B1424950
CAS No.: 1255147-07-9
M. Wt: 216.23 g/mol
InChI Key: GCGMZBBHLTXDMF-UHFFFAOYSA-N
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Description

4-Methyl-7-propionyl-2H-chromen-2-one (CAS 1255147-07-9) is a synthetically derived coumarin featuring a methyl group at the 4-position and a propionyl group at the 7-position of the chromen-2-one scaffold. This compound serves as a versatile building block in organic synthesis and is a key intermediate for developing more complex heterocyclic molecules. Its core structure is characterized by a planar chromenone system, which facilitates interactions with various biological targets . In scientific research, this compound has demonstrated significant potential in pharmacological studies, particularly for its cytotoxic activity. It has shown promising anticancer properties against human breast adenocarcinoma (MCF-7) and liver cancer (HepG2) cell lines, with reported IC₅₀ values of approximately 4.98 µM and 9.4 µM, respectively . Its mechanism of action is associated with the inhibition of key enzymes involved in cancer progression, such as topoisomerase II (IC₅₀ = 4.1 µM) and the receptor VEGFR2 (IC₅₀ = 23.6 µM), which is critical in angiogenesis . These activities align with the broader understanding that coumarin derivatives can interact with multiple targets, including carbonic anhydrase isoforms and the PI3K/Akt/mTOR signaling pathway . Researchers value this compound for its utility as a fluorescent probe in biophysical assays and as a precursor in synthesizing novel hybrids for structure-activity relationship (SAR) studies. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O3 B1424950 4-methyl-7-propionyl-2H-chromen-2-one CAS No. 1255147-07-9

Properties

IUPAC Name

4-methyl-7-propanoylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-3-11(14)9-4-5-10-8(2)6-13(15)16-12(10)7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGMZBBHLTXDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most common methods for synthesizing 4-methyl-7-propionyl-2H-chromen-2-one is through the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. The reaction typically requires elevated temperatures and prolonged reaction times. recent advancements have introduced more environmentally friendly protocols, such as mechanochemical Pechmann condensation using a high-speed ball mill mixer at room temperature under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Pechmann condensation reactions. The use of catalysts like indium chloride (InCl3) has been shown to improve yields and reduce reaction times. The process is optimized to minimize waste and energy consumption, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-propionyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the chromenone structure, leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted chromenones, dihydrochromenones, and other derivatives with modified functional groups .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Organic Synthesis
4-Methyl-7-propionyl-2H-chromen-2-one serves as a crucial building block in organic chemistry. It is utilized in synthesizing more complex organic molecules, particularly other chromenone derivatives. The compound can be synthesized via the Pechmann condensation reaction, which involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Recent advancements have introduced greener synthesis methods, such as mechanochemical Pechmann condensation under solvent-free conditions.

Fluorescent Probes
The compound also functions as a fluorescent probe in biophysical research. Its chromenone scaffold allows for interactions with various biological targets, making it suitable for studies involving enzyme assays and biochemical investigations .

Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been reported to inhibit key enzymes such as topoisomerase II and VEGFR2, which are essential in cancer progression and angiogenesis, respectively. This inhibition suggests potential therapeutic applications in cancer treatment .

Cytotoxicity Against Cancer Cell Lines
The compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. Studies have reported IC50 values of approximately 4.98 µM for MCF-7 cells, indicating its potential as an anticancer agent .

Industrial Applications

Production of Dyes and Optical Brighteners
In the industrial sector, this compound is utilized in producing dyes and optical brighteners. Its structural characteristics allow it to impart desirable properties to these products, enhancing their effectiveness and stability.

Case Studies

  • Anticancer Activity Evaluation : A study evaluated the anticancer efficacy of this compound against MCF-7 cells. The results indicated significant cytotoxicity, supporting its potential development as an anticancer therapeutic agent .
  • Enzyme Inhibition Studies : Another investigation focused on the compound's ability to inhibit topoisomerase II and VEGFR2. The findings highlighted its potential role in cancer therapy by disrupting critical pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 4-methyl-7-propionyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

5,7-Dihydroxy-4-propyl-2H-chromen-2-one
  • Molecular formula : C₁₂H₁₂O₄ .
  • Key differences : Replaces the propionyl group with a propyl chain and adds hydroxyl groups at positions 5 and 6.
  • Biological activity : Demonstrates antimicrobial and antitumor properties, with docking studies suggesting interactions with bacterial and cancer targets .
  • Significance : The hydroxyl groups increase polarity, improving water solubility but reducing metabolic stability compared to the propionyl derivative .
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one
  • Molecular formula : C₂₀H₂₀O₃ (major component) .
  • Key differences : Substituted with a 4-methylphenyl group at position 2 and an isobutoxy group at position 7.
  • Structural features : The chromen ring is coplanar with substituents, stabilized by π-π stacking and intramolecular C–H···O interactions .
4-Methyl-7-nitro-2H-chromen-2-one
  • Molecular formula: C₁₀H₇NO₄ .
  • Key differences : Nitro group at position 7 instead of propionyl.
  • Physicochemical impact : The nitro group is strongly electron-withdrawing, reducing electron density on the chromen ring and altering reactivity in electrophilic substitutions .
  • Applications : Nitro derivatives are often intermediates in synthetic pathways for bioactive molecules .

Halogenated Analogues

6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one
  • Molecular formula : C₁₀H₇ClO₃ .
  • Key differences : Chlorine at position 6 and hydroxyl at position 3.
  • Biological relevance : Chlorine acts as a bioisostere, enhancing metabolic stability and potency by resisting oxidative degradation .
7-Chloro-4-hydroxy-2H-chromen-2-one
  • Molecular formula : C₉H₅ClO₃ .
  • Comparison : Smaller molecular size than the target compound but shares chlorine’s bioisosteric advantages. Lacks the methyl and propionyl groups, reducing steric bulk .

Hybrid and Conjugated Derivatives

Chiral 2H-Chromene-N-Imidazolo-Amino Acid Conjugates
  • Structure: Chromenone core linked to imidazole and amino acids .
  • Activity: Potent aldose reductase inhibitors (IC₅₀ values in nanomolar range), highlighting the role of conjugation in targeting enzyme active sites .
  • Contrast : The propionyl derivative’s simpler structure may lack this specificity but offers synthetic accessibility .
(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
  • Structure: Combines 7-amino-4-methyl-2H-chromen-2-one with a chloro-phenylacetyl group .
  • Significance: The hybrid structure leverages chlorine’s metabolic stability and the chromenone’s scaffold for drug discovery .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Biological Activity/Applications Key References
4-Methyl-7-propionyl-2H-chromen-2-one C₁₃H₁₂O₃ 4-methyl, 7-propionyl Pharmacological scaffold
5,7-Dihydroxy-4-propyl-2H-chromen-2-one C₁₂H₁₂O₄ 4-propyl, 5,7-dihydroxy Antimicrobial, antitumor
4-Methyl-7-nitro-2H-chromen-2-one C₁₀H₇NO₄ 7-nitro Synthetic intermediate
6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one C₁₀H₇ClO₃ 6-chloro, 4-hydroxy Enhanced metabolic stability
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one C₂₀H₂₀O₃ 4-methylphenyl, 7-isobutoxy Structural studies, lipophilicity

Key Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro, propionyl) increase reactivity but may reduce metabolic stability .
  • Halogens (e.g., chlorine) improve pharmacokinetics via bioisosterism .
  • Bulkier groups (e.g., phenyl, isobutoxy) enhance lipophilicity, favoring membrane permeability .

Biological Relevance: Propionyl and nitro derivatives are versatile intermediates, while hydroxylated and halogenated analogues show targeted bioactivity . Hybrid conjugates (e.g., amino acid-linked) demonstrate enzyme inhibition but require complex synthesis .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves acylation or Friedel-Crafts reactions, contrasting with FeCl₃-catalyzed methods for hydroxy-phenyl derivatives .

Biological Activity

4-Methyl-7-propionyl-2H-chromen-2-one is a compound belonging to the chromenone family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-methyl-7-propanoylchromen-2-one, with the molecular formula C13H12O3C_{13}H_{12}O_3. Its structure features a chromenone scaffold, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC13H12O3C_{13}H_{12}O_3
Molecular Weight220.24 g/mol
CAS Number1255147-07-9

The chromenone scaffold is known to interact with various biological targets, leading to a range of pharmacological effects. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as topoisomerase II and VEGFR2, which are vital in DNA replication and angiogenesis respectively .
  • Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. IC50 values reported are approximately 4.98 µM for MCF-7 cells .

Anticancer Properties

Recent studies highlight the anticancer potential of this compound. In vitro assays demonstrated:

  • Cytotoxicity against MCF-7 Cells :
    • IC50: 4.98 µM
    • Cell death rate: 97.82%
  • Cytotoxicity against HepG2 Cells :
    • IC50: 9.4 µM for compound 4k
    • Moderate activity with IC50: 33.88 µM for compound 6c .

These findings suggest that the compound could serve as a lead candidate for developing new anticancer therapies.

Enzyme Inhibition

The compound has been shown to inhibit topoisomerase II and VEGFR2, critical targets in cancer therapy:

Target EnzymeIC50 Value (µM)
Topoisomerase II4.1
VEGFR223.6

These values indicate that the compound's inhibitory effects are comparable to established chemotherapeutic agents like Doxorubicin and Sorafenib .

Case Studies

  • Study on Cytotoxicity :
    A study evaluated the cytotoxic effects of various coumarin derivatives, including this compound, on MCF-7 and HepG2 cell lines. The results indicated that this compound exhibited superior cytotoxicity compared to other derivatives tested .
  • Mechanistic Studies :
    Research involving molecular docking studies revealed that the compound binds effectively to target proteins associated with cancer progression, supporting its role as a potential therapeutic agent .

Q & A

Q. What are the standard synthetic routes for 4-methyl-7-propionyl-2H-chromen-2-one, and how can reaction conditions be optimized?

A one-pot FeCl₃-catalyzed method using substituted phenols and propiolate derivatives in tetrahydrofuran (THF) is a foundational approach. Optimization involves adjusting catalyst loading (e.g., 10–20 mol% FeCl₃), reaction temperature (60–80°C), and solvent polarity to improve yields . For intermediates like 7-hydroxy derivatives, bromoethoxy or propionyl groups can be introduced via nucleophilic substitution or Friedel-Crafts acylation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Key for identifying substituent patterns. For example, the propionyl group’s carbonyl resonance appears at ~200 ppm in ¹³C NMR, while aromatic protons in the chromen-2-one core show coupling patterns between δ 6.3–8.0 ppm .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (if present) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can purity and stability be assessed during synthesis?

Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to monitor purity. Stability studies under varying pH, temperature, and light exposure (e.g., 25–40°C for 48 hours) identify degradation products .

Advanced Research Questions

Q. How do π–π stacking and crystal packing influence the physicochemical properties of this compound?

Single-crystal X-ray diffraction reveals triclinic (space group P1) or monoclinic systems with intermolecular π–π interactions (3.5–4.0 Å distances) between aromatic rings. These interactions enhance thermal stability and solubility in non-polar solvents . Computational tools like Mercury or PLATON can model packing efficiency .

Q. What strategies resolve contradictions in bioactivity data across derivatives?

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) using in vitro assays (e.g., enzyme inhibition). For example, chloro or methoxy substituents may enhance activity via hydrophobic interactions .
  • Dose-Response Analysis : Use IC₅₀ values to differentiate true activity from nonspecific effects .

Q. How can computational methods predict reactivity or regioselectivity in functionalization?

DFT calculations (e.g., B3LYP/6-31G*) identify electrophilic sites for acylation or halogenation. Fukui indices highlight nucleophilic regions (e.g., C-3 or C-8 positions in the chromenone core) .

Q. What advanced techniques validate supramolecular interactions in solution?

  • NOESY/ROESY NMR : Detects through-space interactions between propionyl groups and aromatic protons.
  • Fluorescence Quenching : Probes host-guest binding with cyclodextrins or cucurbiturils .

Methodological Challenges

Q. How to address low yields in FeCl₃-catalyzed syntheses?

  • Alternative Catalysts : Test Brønsted acids (e.g., p-toluenesulfonic acid) or ionic liquids.
  • Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity .

Q. What analytical workflows resolve spectral overlaps in complex mixtures?

  • 2D NMR (HSQC, HMBC) : Assigns overlapping signals in crowded aromatic regions.
  • LC-MS/MS : Differentiates isobaric derivatives via fragmentation patterns .

Data Presentation Example

PropertyValue/ObservationReference
Melting Point96–98°C
λmax (UV-Vis)280 nm (π→π*)
Crystal System (XRD)Triclinic, P1
IC₅₀ (Enzyme X) 12.5 ± 1.2 μM

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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